(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a nitrophenyl group, a methoxy group, and an oxolan-2-ylmethylsulfamoyl group, making it a subject of interest for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring.
Methoxylation: Addition of the methoxy group to the aromatic ring.
Sulfamoylation: Incorporation of the oxolan-2-ylmethylsulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4-nitrophenyl)methyl (2E)-3-(4-methoxy-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoate: shares similarities with other nitrophenyl and methoxy-substituted compounds.
This compound: can be compared to compounds like (4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoate and (4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(ethylsulfamoyl)phenyl]prop-2-enoate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(4-nitrophenyl)methyl (E)-3-[4-methoxy-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8S/c1-30-20-10-6-16(13-21(20)33(28,29)23-14-19-3-2-12-31-19)7-11-22(25)32-15-17-4-8-18(9-5-17)24(26)27/h4-11,13,19,23H,2-3,12,14-15H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAYALKEKSIWRX-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.